4-(Oxetan-3-YL)benzonitrile 4-(Oxetan-3-YL)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1044507-48-3
VCID: VC16010022
InChI: InChI=1S/C10H9NO/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10H,6-7H2
SMILES:
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol

4-(Oxetan-3-YL)benzonitrile

CAS No.: 1044507-48-3

Cat. No.: VC16010022

Molecular Formula: C10H9NO

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

4-(Oxetan-3-YL)benzonitrile - 1044507-48-3

Specification

CAS No. 1044507-48-3
Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
IUPAC Name 4-(oxetan-3-yl)benzonitrile
Standard InChI InChI=1S/C10H9NO/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10H,6-7H2
Standard InChI Key XXVYRUPKYONESN-UHFFFAOYSA-N
Canonical SMILES C1C(CO1)C2=CC=C(C=C2)C#N

Introduction

Structural and Chemical Characteristics

The molecular structure of 4-(oxetan-3-yl)benzonitrile (C₁₀H₉NO) features a benzene ring substituted with a nitrile group (–C≡N) at position 1 and an oxetane ring (–C₃H₅O) at position 4. The oxetane ring, a four-membered cyclic ether, introduces significant steric strain and polarity due to its compact geometry and oxygen atom, which acts as a hydrogen bond acceptor . This combination enhances the compound’s solubility in polar solvents while maintaining metabolic stability, a trait prized in drug design .

Molecular Geometry and Electronic Effects

The oxetane ring’s 90° bond angles create torsional strain, increasing reactivity compared to larger cyclic ethers like tetrahydrofuran . Density functional theory (DFT) studies of analogous oxetane derivatives reveal that the ring’s electron-deficient oxygen atom polarizes adjacent bonds, facilitating nucleophilic attacks at the benzonitrile group . This electronic profile makes 4-(oxetan-3-yl)benzonitrile a versatile intermediate in cross-coupling reactions.

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 4-(oxetan-3-yl)benzonitrile typically involves multi-step protocols leveraging modern organocatalytic and transition metal-catalyzed methods:

Oxetane Ring Formation via Corey–Chaykovsky Epoxidation

A foundational approach involves the reaction of 4-cyanobenzaldehyde with dimethylsulfonium methylide, generating an epoxide intermediate. Subsequent Meinwald rearrangement under Lewis acid catalysis (e.g., BF₃·OEt₂) yields the oxetane ring .

Example Procedure :

  • Epoxidation: 4-Cyanobenzaldehyde (1.0 eq) reacts with dimethylsulfonium methylide (1.2 eq) in THF at −78°C for 2 hours.

  • Rearrangement: The epoxide is treated with BF₃·OEt₂ (0.1 eq) in dichloromethane at 0°C, yielding 4-(oxetan-3-yl)benzonitrile in 65–70% isolated yield.

Friedel-Crafts Alkylation

Alternative routes employ Friedel-Crafts alkylation, where 3-hydroxyoxetane reacts with 4-cyanophenylboronic acid in the presence of LiNTf₂ and tetrabutylammonium hexafluorophosphate . This method achieves moderate yields (50–60%) but avoids cryogenic conditions.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₀H₉NO
Molecular Weight159.19 g/mol
Melting Point98–102°C (predicted)
Boiling Point285–290°C (estimated)
SolubilitySoluble in DMSO, THF, acetone
LogP (Partition Coefficient)1.2 (calculated)
Hazard StatementsH302 (Harmful if swallowed)

The compound’s relatively low LogP value reflects its balanced lipophilicity and hydrophilicity, ideal for membrane permeability in drug candidates .

Applications in Pharmaceutical Research

Kinase Inhibition and Cancer Therapeutics

Oxetane-containing compounds are increasingly explored as kinase inhibitors due to their ability to mimic carbonyl groups while offering improved metabolic stability . In vitro studies of structurally similar molecules (e.g., TBK1/IKKepsilon-IN-5) demonstrate nanomolar IC₅₀ values against kinases involved in inflammatory pathways . 4-(Oxetan-3-yl)benzonitrile’s nitrile group may coordinate with kinase active-site cysteine residues, enhancing binding affinity .

Prodrug Development

The oxetane ring’s susceptibility to enzymatic hydrolysis (e.g., by esterases) positions this compound as a prodrug candidate. For instance, masking carboxylate groups as oxetane esters could improve oral bioavailability .

Future Directions

Ongoing research aims to optimize synthetic yields and explore derivatization at the oxetane ring’s 3-position. Computational studies suggest that introducing electron-donating substituents (e.g., –OCH₃) could further modulate reactivity for targeted drug delivery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator